Hexadecyl 4-methylphenyl ether
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Overview
Description
1-(HEXADECYLOXY)-4-METHYLBENZENE: is an organic compound characterized by a long hexadecyl chain attached to a benzene ring substituted with a methyl group. This compound is known for its hydrophobic properties and is often used in various industrial and research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(HEXADECYLOXY)-4-METHYLBENZENE can be synthesized through the etherification of 4-methylphenol (p-cresol) with hexadecanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of 1-(HEXADECYLOXY)-4-METHYLBENZENE may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise temperature and pressure control, ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1-(HEXADECYLOXY)-4-METHYLBENZENE undergoes various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); sulfonation with concentrated sulfuric acid; halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products:
Oxidation: 4-(hexadecyloxy)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: 1-(hexadecyl)benzene.
Scientific Research Applications
Chemistry: 1-(HEXADECYLOXY)-4-METHYLBENZENE is used as a surfactant and emulsifier in various chemical formulations. Its hydrophobic nature makes it suitable for creating stable emulsions and dispersions.
Biology: In biological research, this compound is used to study membrane dynamics and interactions due to its amphiphilic properties. It can be incorporated into lipid bilayers to investigate the effects on membrane fluidity and permeability.
Medicine: The compound has potential applications in drug delivery systems, where it can be used to enhance the solubility and bioavailability of hydrophobic drugs. Its ability to form micelles and vesicles makes it a valuable component in pharmaceutical formulations.
Industry: 1-(HEXADECYLOXY)-4-METHYLBENZENE is used in the production of cosmetics and personal care products, where it acts as an emollient and thickening agent. It is also employed in the manufacture of lubricants and coatings due to its excellent hydrophobic properties.
Mechanism of Action
The mechanism of action of 1-(HEXADECYLOXY)-4-METHYLBENZENE is primarily related to its hydrophobic interactions. In biological systems, the compound can integrate into lipid bilayers, altering membrane properties such as fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
1-(OCTADECYLOXY)-4-METHYLBENZENE: Similar structure with an octadecyl chain instead of a hexadecyl chain.
1-(DODECYLOXY)-4-METHYLBENZENE: Similar structure with a dodecyl chain instead of a hexadecyl chain.
1-(HEXADECYLOXY)-4-ETHYLBENZENE: Similar structure with an ethyl group instead of a methyl group on the benzene ring.
Uniqueness: 1-(HEXADECYLOXY)-4-METHYLBENZENE is unique due to its specific chain length and substitution pattern, which confer distinct physical and chemical properties. The hexadecyl chain provides optimal hydrophobicity, making it particularly effective in applications requiring strong water-repellent characteristics.
Properties
CAS No. |
57792-42-4 |
---|---|
Molecular Formula |
C23H40O |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
1-hexadecoxy-4-methylbenzene |
InChI |
InChI=1S/C23H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24-23-19-17-22(2)18-20-23/h17-20H,3-16,21H2,1-2H3 |
InChI Key |
JXQLLDIJHXJEII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C |
Origin of Product |
United States |
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